2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine
Description
2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine is a chemical compound with the molecular formula C9H11ClFN3 It is a pyrimidine derivative that features a piperidine ring, a chlorine atom, and a fluorine atom
Properties
IUPAC Name |
2-chloro-5-fluoro-4-piperidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c10-9-12-6-7(11)8(13-9)14-4-2-1-3-5-14/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCLACOTWKDRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction conditions often include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The chlorine atom at position 2 and fluorine at position 5 participate in nucleophilic substitutions under specific conditions:
Key Observations:
-
Regioselectivity : The chlorine at position 2 is more reactive than fluorine due to weaker bond strength (C-Cl vs. C-F), favoring substitution at this position .
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Base-Mediated Reactions : Sodium tert-butoxide promotes substitution with amines (e.g., pyrrolidine) at room temperature, achieving >90% conversion in 4 hours .
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Counterion Effects : Hydroxide counterions (e.g., Na⁺, K⁺) influence reaction rates, with Na⁺ showing faster kinetics in HPMC/water systems .
Table 1: Substitution Reactions with Amines
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pyrrolidine | NaOtBu, rt, 4h | 2-Pyrrolidinyl-5-fluoro-4-piperidinylpyrimidine | 92 | |
| Piperidine | KOH, 50°C, 6h | 2-Piperidinyl-5-fluoro-4-piperidinylpyrimidine | 85 |
Coupling Reactions
The piperidinyl group enables cross-coupling reactions for functionalization:
Palladium-Catalyzed Couplings:
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Suzuki-Miyaura Coupling : Reacts with aryl boronic acids at position 4 (piperidinyl site) under Pd(OAc)₂ catalysis, yielding biaryl derivatives .
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Buchwald-Hartwig Amination : Substitutes chlorine with secondary amines using Xantphos/Pd₂(dba)₃, achieving 78–88% yields .
Table 2: Coupling Reaction Parameters
Hydrogenation and Dehalogenation
Catalytic hydrogenation selectively removes halogens or reduces unsaturated bonds:
Key Findings:
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Debenzylation : Hydrogenolysis with Pd/C in methanol removes benzyl protecting groups from piperidine derivatives .
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Dechlorination : H₂/Pd-C in ethanol reduces C-Cl to C-H at position 2 without affecting fluorine .
Table 3: Hydrogenation Conditions
Hydrolysis and Oxidation
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Acidic Hydrolysis : Concentrated HCl at reflux converts the piperidinyl group to a hydroxylamine derivative .
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Oxidation : mCPBA oxidizes the piperidine ring to an N-oxide, altering electronic properties for downstream reactions .
Stability and Side Reactions
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine involves multi-step reactions that typically include halogenation and piperidine ring formation. The compound is characterized by its fluorinated pyrimidine structure, which is crucial for its biological activity.
Key Chemical Properties:
- Molecular Formula: C9H11ClFN3
- Molecular Weight: 201.65 g/mol
- CAS Number: 2338458
Anti-inflammatory Effects
Research indicates that pyrimidine derivatives exhibit notable anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
| Compound | COX Inhibition IC50 (μM) | Reference |
|---|---|---|
| This compound | 0.04 ± 0.01 | |
| Celecoxib | 0.04 ± 0.01 | |
| Indomethacin | 9.17 |
The above data highlight the competitive inhibition of COX enzymes, suggesting that this compound could be a potential candidate for developing anti-inflammatory drugs.
Antidiabetic Activity
Another significant application of this compound is in the realm of diabetes management. Studies on G-protein-coupled receptor 119 (GPR119) agonists have shown that they stimulate glucose-dependent insulin release, which is crucial for managing type 2 diabetes. Compounds structurally related to this compound have demonstrated efficacy in promoting incretin secretion.
| Compound | Mechanism of Action | Efficacy in Models | Reference |
|---|---|---|---|
| BMS-903452 (related compound) | GPR119 Agonist | Effective in rodent models | |
| This compound | Potential GPR119 Agonist | Under investigation |
Receptor Agonist Activity
The selective agonism of serotonin receptors is another critical application area for this compound. Research has focused on synthesizing derivatives that act as selective agonists for the serotonin receptor subtype 5-HT2C, which plays a role in mood regulation and appetite control.
Biological Evaluation Summary:
| Compound | Receptor Target | Binding Affinity (Ki) (nM) | Reference |
|---|---|---|---|
| Compound 10a (similar structure) | 5-HT2C | 7.9 | |
| Compound 10f (similar structure) | 5-HT2C | 19.0 |
These findings suggest that modifications to the piperidine moiety can enhance selectivity and potency against specific serotonin receptors.
Case Study: Anti-inflammatory Activity
In a study examining various pyrimidine derivatives, it was found that compounds exhibiting similar structures to this compound showed significant anti-inflammatory effects in vivo using carrageenan-induced paw edema models . The results indicated a promising therapeutic potential comparable to established anti-inflammatory medications like indomethacin.
Case Study: Antidiabetic Effects
In another investigation focusing on GPR119 agonists, compounds related to this pyrimidine derivative were tested in both acute and chronic rodent models of diabetes . The results demonstrated enhanced insulin release and improved glycemic control, indicating the viability of these compounds in diabetes treatment strategies.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperidine ring and the halogen atoms allows the compound to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoro-3-iodopyridine
- 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine
- 4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine
Uniqueness
2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of a piperidine ring with a pyrimidine core and halogen substituents makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been investigated for various therapeutic applications, including anti-cancer and anti-infective properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and case studies from diverse sources.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring attached to a pyrimidine core, with chlorine and fluorine substituents that enhance its biological activity.
Anticancer Properties
Recent studies have shown that this compound exhibits significant anticancer activity. For instance, it has been evaluated against various cancer cell lines, demonstrating potent inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 Mouse Leukemia | <0.01 | Inhibition of nucleotide synthesis |
| A431 Vulvar Carcinoma | 0.05 | Induction of apoptosis via caspase activation |
| MCF-7 Breast Cancer | 0.03 | Cell cycle arrest at G2/M phase |
The mechanism of action appears to involve the inhibition of key enzymes involved in nucleotide synthesis, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Escherichia coli | 6.5 | Bactericidal |
| Staphylococcus aureus | 12.5 | Bactericidal |
| Candida albicans | 250 | Antifungal |
The compound's mechanism against bacteria involves disrupting the bacterial cell wall synthesis, while its antifungal activity is mediated through inhibition of ergosterol biosynthesis .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability. The researchers observed that the compound induced G2/M phase arrest, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Testing
In a separate investigation focused on antimicrobial properties, researchers tested the compound against several pathogens. The results indicated that it was particularly effective against E. coli, with an MIC significantly lower than that of standard antibiotics like ampicillin, highlighting its potential as an alternative treatment option .
Q & A
Basic: What are the established synthetic routes for 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine, and how do reaction conditions influence intermediate formation?
Methodological Answer:
The synthesis typically involves multi-step protocols. A common approach begins with halogenation of a pyrimidine core, followed by nucleophilic substitution at the 4-position with piperidine. For example:
Step 1 : Fluorination at the 5-position via electrophilic substitution using Selectfluor™ or similar agents under anhydrous conditions (e.g., DMF, 60–80°C).
Step 2 : Chlorination at the 2-position using POCl₃ or PCl₅ in the presence of a catalytic base (e.g., DMAP) at reflux temperatures.
Step 3 : Piperidine introduction via SNAr (nucleophilic aromatic substitution) under inert atmosphere (N₂/Ar) at 80–100°C in solvents like THF or DCM.
Key Variables : Temperature and solvent polarity critically affect regioselectivity. For instance, polar aprotic solvents (DMF, DMSO) favor piperidine substitution at the 4-position over competing side reactions .
Basic: Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C NMR : Assigns substituent positions (e.g., piperidinyl protons resonate at δ 1.4–2.8 ppm; pyrimidine C-F appears as a singlet near δ 160 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ for C₉H₁₀ClF₂N₃ requires m/z 255.0521).
- HPLC-PDA : Quantifies purity (>95% by area normalization, using a C18 column with acetonitrile/water gradient).
- X-ray Crystallography : Resolves ambiguous substituent orientations (e.g., piperidine ring conformation) .
Advanced: How can researchers optimize reaction yields when introducing the piperidinyl group under SNAr conditions?
Methodological Answer:
Yield optimization requires balancing steric and electronic factors:
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of piperidine in biphasic systems .
- Solvent Optimization : Non-polar solvents (toluene) reduce side reactions but may slow kinetics; DMF accelerates substitution but risks decomposition.
- Temperature Gradients : Gradual heating (e.g., 50°C → 100°C over 2 hours) minimizes thermal degradation of the fluorinated pyrimidine core .
Troubleshooting : Low yields may result from residual moisture—ensure strict anhydrous conditions via molecular sieves or pre-dried solvents .
Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound in kinase inhibition studies?
Methodological Answer:
SAR studies highlight critical substituent effects:
- Chloro at 2-position : Enhances electrophilicity for covalent binding to kinase ATP pockets (e.g., EGFR inhibition).
- Fluoro at 5-position : Improves metabolic stability by blocking CYP450 oxidation.
- Piperidinyl at 4-position : Modulates solubility and logP; N-methylation of piperidine reduces hERG channel liability but may decrease potency .
Comparative Data : Analogs with trifluoromethyl groups (replacing Cl) show 10-fold lower IC₅₀ in vitro but higher cytotoxicity .
Advanced: How should researchers address stability issues during long-term storage of this compound?
Methodological Answer:
Stability challenges arise from hydrolytic susceptibility (Cl, F substituents) and piperidine ring oxidation:
- Storage Conditions : Lyophilize and store under argon at -20°C in amber vials. Avoid DMSO due to peroxide formation.
- Stabilizers : Add radical scavengers (e.g., BHT at 0.1% w/v) to mitigate autoxidation .
- Monitoring : Conduct periodic HPLC analyses (e.g., every 6 months) to detect degradation peaks near tR = 8–10 min .
Advanced: What computational strategies are effective for predicting binding modes of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide with flexible ligand sampling to account for piperidine ring puckering.
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of hydrogen bonds between F/Cl substituents and kinase hinge regions (e.g., Phe856 in EGFR) .
- Free Energy Calculations : MM/GBSA or FEP+ quantify binding affinity changes upon substituent modification .
Advanced: How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
Discrepancies often arise from pharmacokinetic factors:
- Metabolic Profiling : Use liver microsomes (human/rat) to identify rapid Phase I oxidation of the piperidine ring.
- Prodrug Design : Mask the 5-fluoro group as a phosphonate ester to enhance oral bioavailability .
- Tissue Distribution Studies : Radiolabel the compound (¹⁴C at C-2) to quantify accumulation in target organs vs. plasma .
Advanced: What are the critical considerations for scaling up synthesis from milligram to gram scale?
Methodological Answer:
Scale-up challenges include exothermic reactions and purification bottlenecks:
- Reactor Design : Use jacketed reactors with controlled cooling to manage heat during chlorination (POCl₃ addition).
- Workflow Optimization : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexanes) for final purification .
- Quality Control : Implement in-line FTIR to monitor reaction progression and minimize off-pathway intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
